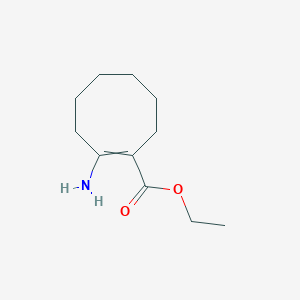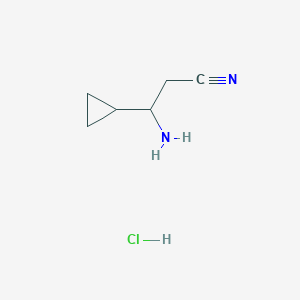![molecular formula C16H12BrClO3 B11821942 3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B11821942.png)
3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid is an organic compound with the molecular formula C16H12BrClO3 This compound is characterized by the presence of a bromo and chloro substituent on a phenyl ring, connected through a methoxy group to another phenyl ring, which is further linked to a prop-2-enoic acid moiety
準備方法
The synthesis of 3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorophenol and 2-chlorobenzyl chloride.
Formation of the Ether Linkage: The phenol group of 5-bromo-2-chlorophenol reacts with 2-chlorobenzyl chloride in the presence of a base to form the ether linkage.
Formation of the Prop-2-enoic Acid Moiety: The resulting compound is then subjected to a reaction with acryloyl chloride in the presence of a base to introduce the prop-2-enoic acid moiety.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The bromo and chloro substituents can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Addition Reactions: The double bond in the prop-2-enoic acid moiety can participate in addition reactions, such as hydrogenation or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学的研究の応用
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid involves its interaction with molecular targets through its functional groups. The bromo and chloro substituents can form halogen bonds, while the methoxy group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar compounds include:
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}propanoic acid: Lacks the double bond in the prop-2-enoic acid moiety.
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}acetic acid: Contains an acetic acid moiety instead of prop-2-enoic acid.
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}butanoic acid: Contains a butanoic acid moiety.
The uniqueness of 3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C16H12BrClO3 |
|---|---|
分子量 |
367.62 g/mol |
IUPAC名 |
3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H12BrClO3/c17-13-6-7-15(11(9-13)5-8-16(19)20)21-10-12-3-1-2-4-14(12)18/h1-9H,10H2,(H,19,20) |
InChIキー |
UCLQVZPKJSEHLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-[2-[3-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11821859.png)
![6-bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11821866.png)


![N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine](/img/structure/B11821891.png)
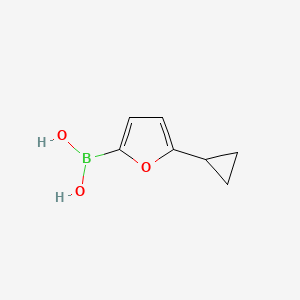
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine](/img/structure/B11821903.png)
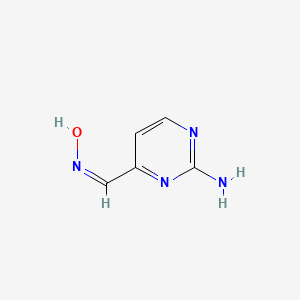
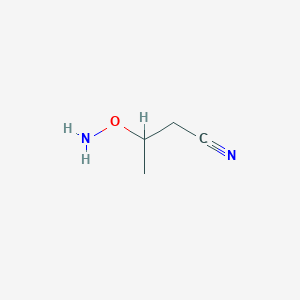
![3-[2-(methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetate](/img/structure/B11821933.png)
![N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine](/img/structure/B11821943.png)
